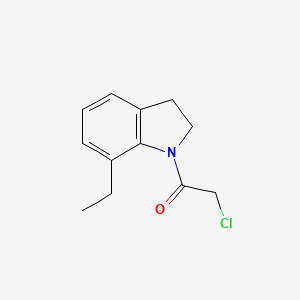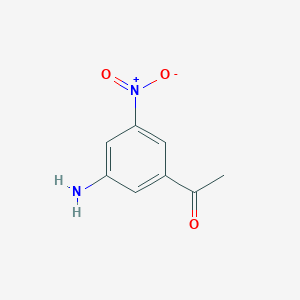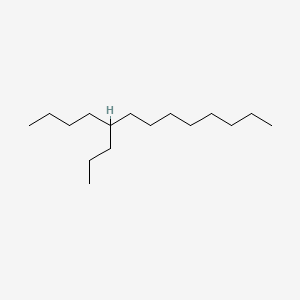
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
Descripción general
Descripción
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is a synthetic indole derivative. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Métodos De Preparación
The synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reaction of 7-ethyl-2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial production methods for indole derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The indole ring can be oxidized to form oxindole derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some indole derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- depends on its specific biological targetThese interactions can modulate biological pathways and lead to therapeutic effects .
Comparación Con Compuestos Similares
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be compared with other indole derivatives such as:
1H-Indole, 1-(acetyl)-7-ethyl-2,3-dihydro-: Similar structure but with an acetyl group instead of a chloroacetyl group.
1H-Indole, 1-(bromoacetyl)-7-ethyl-2,3-dihydro-: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
The uniqueness of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- lies in its specific chemical reactivity and potential biological activities, which can differ from other indole derivatives due to the presence of the chloroacetyl group .
Propiedades
IUPAC Name |
2-chloro-1-(7-ethyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-4-3-5-10-6-7-14(12(9)10)11(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGAFGFHIIJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970276 | |
| Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-18-3 | |
| Record name | 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054941183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)





